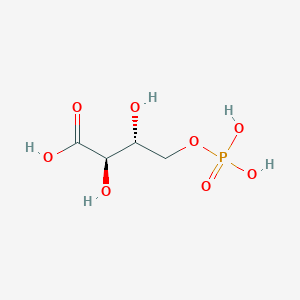

4-Phospho-D-erythronate

概要

説明

4-phospho-D-erythronic acid is a monosaccharide phosphate, specifically the D-enantiomer of 4-phosphoerythronic acid . It is a small organic molecule that plays a role in various biochemical pathways, particularly in the synthesis of pyridoxal 5’-phosphate in some bacteria . This compound is also known for its inhibitory effects on ribose 5-phosphate isomerase .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-phospho-D-erythronic acid typically involves the use of D-erythronolactone as a precursor . The process includes several steps:

Benzylation: The initial step involves the protection of hydroxyl groups using benzyl groups.

Phosphorylation: The protected intermediate is then phosphorylated.

Deprotection: The final step involves the removal of benzyl groups to yield 4-phospho-D-erythronic acid.

The overall yield of this synthetic route is approximately 22% .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for 4-phospho-D-erythronic acid. The compound is primarily synthesized in research laboratories for scientific studies.

化学反応の分析

反応の種類

4-ホスホ-D-エリスロン酸は、以下の様な様々な化学反応を起こします。

酸化: 2-オキソ-3-ヒドロキシ-4-ホスホブチル酸塩を生成するために酸化することができます.

還元: 特定の条件下で、この化合物を還元することができます。

置換: リン酸基が他の官能基に置き換わる置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、ニコチンアミドアデニンジヌクレオチド(NAD+)やフラビンアデニンジヌクレオチド(FAD)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用することができます。

置換: 様々な求核剤を置換反応に用いることができます。

主要な生成物

酸化: 主な生成物は、2-オキソ-3-ヒドロキシ-4-ホスホブチル酸塩です.

還元: 4-ホスホ-D-エリスロン酸の還元型。

置換: 生成物は、反応に使用される求核剤によって異なります。

4. 科学研究への応用

4-ホスホ-D-エリスロン酸は、科学研究において様々な用途があります。

生化学: 細菌におけるピリドキサール5'-リン酸の合成を研究するために使用されます.

酵素阻害: この化合物は、リボース5-リン酸イソメラーゼの阻害剤であり、酵素の動力学や機構を研究する上で役立ちます.

代謝経路: 様々な代謝経路に関与し、代謝異常を調査するために使用することができます。

科学的研究の応用

Scientific Research Applications

-

Biochemical Studies

- Synthesis of Pyridoxal 5'-Phosphate : 4PE is crucial in the synthesis pathway of PLP, which is vital for numerous enzymatic reactions involving amino acids and neurotransmitters. Research has shown that 4PE is synthesized from glycolaldehyde through a series of enzymatic steps in bacteria like E. coli and S. meliloti .

- Enzyme Inhibition : As an inhibitor of Rpi, 4PE facilitates investigations into enzyme mechanisms and kinetics. This inhibition can help elucidate the role of Rpi in the pentose phosphate pathway, which is critical for cellular metabolism .

-

Metabolic Pathway Investigations

- Pathway Elucidation : Studies have utilized 4PE to trace metabolic pathways involving vitamin B6 synthesis, particularly examining how different substrates contribute to its formation . These pathways are essential for understanding metabolic disorders related to vitamin deficiencies.

- Characterization of Enzymatic Reactions : The compound's involvement in various enzymatic reactions allows researchers to study the kinetics and regulatory mechanisms of enzymes involved in its synthesis and utilization .

-

Synthetic Chemistry

- Synthesis Development : The development of efficient synthetic routes for producing 4PE has been a focus of research. A notable method involves using D-erythronolactone as a precursor, allowing for a more cost-effective and higher-yield synthesis compared to previous methods that relied on expensive precursors .

Case Studies

作用機序

類似化合物との比較

類似化合物

D-エリスロン酸: 位置2と3の立体中心が両方ともR配置であるエリスロン酸.

4-ホスホ-D-エリスロンヒドロキサム酸: 4-ホスホ-D-エリスロン酸のヒドロキサム酸誘導体.

独自性

4-ホスホ-D-エリスロン酸は、ピリドキサール5'-リン酸の合成における特定の役割と、リボース5-リン酸イソメラーゼに対する阻害効果のために、ユニークです . その類似体とは異なり、これらの生化学的経路に特に関与しており、酵素学や代謝研究における貴重な化合物となっています。

生物活性

4-Phospho-D-erythronate (4PE) is a significant biochemical compound involved in various metabolic pathways, particularly in the biosynthesis of vitamin B6 (pyridoxal 5′-phosphate) in bacteria. This article explores its biological activity, including its enzymatic functions, synthesis methods, and implications in metabolic processes.

Chemical Structure and Synthesis

This compound is an intermediate in the synthesis of pyridoxal 5′-phosphate, which is crucial for numerous enzymatic reactions. The compound can be synthesized from D-erythronolactone through a series of steps that yield a preparatively useful product .

Synthesis Overview:

- Starting Material: D-erythronolactone

- Process Steps:

- Phosphitylation

- Oxidation

- Deprotection

- Overall Yield: Approximately 22% from D-erythronolactone .

This synthesis pathway is essential for producing sufficient quantities of 4PE for further biochemical studies.

Enzymatic Functions

4PE plays a crucial role as a substrate for specific enzymes, notably This compound dehydrogenase (PdxB) . This enzyme catalyzes the conversion of 4PE to 3-hydroxy-2-oxo-4-phosphonooxybutanoate, utilizing NAD+ as a cofactor. The reaction can be summarized as follows:

This reaction is critical in the metabolic pathway leading to vitamin B6 synthesis and reflects the importance of 4PE in bacterial metabolism .

Biological Activity and Inhibition

4PE also acts as an inhibitor of ribose 5-phosphate isomerase (Rpi), an enzyme involved in the pentose phosphate pathway. This inhibition can affect cellular metabolism by altering the balance of ribose phosphates, which are vital for nucleotide synthesis .

Table: Enzymatic Reactions Involving 4PE

| Enzyme Name | Reaction Description | Cofactor Required |

|---|---|---|

| This compound dehydrogenase (PdxB) | Converts 4PE to 3-hydroxy-2-oxo-4-phosphonooxybutanoate | NAD+ |

| Ribose 5-phosphate isomerase (Rpi) | Catalyzes the interconversion of ribose phosphates | None |

Case Studies and Research Findings

Research has demonstrated various pathways involving 4PE, particularly in Escherichia coli and Sinorhizobium meliloti. In E. coli, the pdxB gene encodes PdxB, which is essential for vitamin B6 biosynthesis. Studies using isotopic labeling have traced the metabolic pathways involving glycolaldehyde leading to pyridoxine synthesis through intermediates like 4PE .

In another study, researchers cloned the pdxR gene associated with the pdxB gene and characterized its function, revealing insights into how different substrates can influence vitamin B6 synthesis pathways in bacteria .

特性

IUPAC Name |

(2R,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZXOHUILRHRQJ-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332305 | |

| Record name | 4-Phospho-D-erythronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57229-25-1 | |

| Record name | 4-Phospho-D-erythronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。